9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one
CAS No.:
Cat. No.: VC17367417
Molecular Formula: C16H21BO4
Molecular Weight: 288.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21BO4 |
|---|---|
| Molecular Weight | 288.1 g/mol |
| IUPAC Name | 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzoxepin-5-one |
| Standard InChI | InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)12-8-5-7-11-13(18)9-6-10-19-14(11)12/h5,7-8H,6,9-10H2,1-4H3 |
| Standard InChI Key | QHGNJAVWAPQMBO-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=O)CCCO3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a 3,4-dihydrobenzo[b]oxepin-5(2H)-one core, a seven-membered oxygen-containing ring fused to a benzene ring, with a ketone group at position 5. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is appended at position 9, introducing a boronic ester functional group. This boronic ester is a hallmark of Suzuki-Miyaura coupling precursors, enabling carbon-carbon bond formation in complex molecule assembly .
Stereoelectronic Properties
The electron-deficient boron atom in the dioxaborolane ring enhances reactivity toward nucleophilic partners, while the methyl groups provide steric protection, stabilizing the boronic ester against hydrolysis. The benzo-oxepinone’s conjugated system delocalizes electron density, influencing both solubility and reactivity .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely proceeds through sequential functionalization of the benzo-oxepinone core. Key steps include:
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Formation of the benzo-oxepinone skeleton via cyclization of a ketoester precursor.
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Boronic ester introduction via Miyaura borylation or palladium-catalyzed coupling.
Boronic Ester Installation
The boronic ester group is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. This step typically employs Pd(dppf)Cl₂ as a catalyst and KOAc as a base in a dioxane/water mixture .
Physicochemical and Spectroscopic Data
Spectral Characterization
While direct data for this compound is limited, analogs provide critical insights:
Table 1: Comparative NMR Data for Related Boronic Esters
| Compound | ¹H NMR (δ, ppm) | LCMS (m/z) |
|---|---|---|
| 9 | 10.37 (s, 2H), 7.52–7.28 (m, 6H) | 825.4 [M+H]⁺ |
| 12 | 10.73 (brs, 1H), 7.60–7.52 (m, 2H) | 839.4 [M+H]⁺ |
| Target Compound* | ~7.5–7.3 (aromatic), 1.3 (CH₃) | ~350–400 |
*Predicted based on structural analogs.
Applications in Pharmaceutical Chemistry
Role in Cross-Coupling Reactions
As a boronic ester, this compound serves as a key building block in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures prevalent in drug candidates. For example, analogs have been utilized in the development of HCV NS5A inhibitors, where the benzo-oxepinone core enhances target binding .
Case Study: Antiviral Agent Synthesis
In the synthesis of HCV NS5A inhibitors , similar boronic esters undergo coupling with halogenated imidazoles to construct dimeric architectures. The rigidity of the benzo-oxepinone core is critical for maintaining conformational preorganization, improving potency against viral targets.
Future Directions and Research Opportunities
Expanding Synthetic Utility
Modifications to the benzo-oxepinone core, such as halogenation or alkylation, could yield derivatives with enhanced pharmacological profiles. For instance, chlorination at the imidazole ring (as in compounds 13–16 ) improves metabolic stability in vivo.
Computational Modeling
Density functional theory (DFT) studies could elucidate the boronic ester’s electronic contributions to coupling efficiency, guiding catalyst selection for challenging substrates.
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